molecular formula C16H21NO2 B1662988 2-Heptyl-4-hydroxyquinoline n-oxide CAS No. 341-88-8

2-Heptyl-4-hydroxyquinoline n-oxide

Cat. No. B1662988
CAS RN: 341-88-8
M. Wt: 259.34 g/mol
InChI Key: ICTVCUOZYWNYHM-UHFFFAOYSA-N
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Description

2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) is a naturally occurring antagonist of dihydrostreptomycin . It is a monohydroxyquinoline and a quinoline N-oxide . It is known to inhibit NADH and succinate oxidation by mitochondria .


Molecular Structure Analysis

The molecular formula of 2-Heptyl-4-hydroxyquinoline n-oxide is C16H21NO2 . It belongs to the class of organic compounds known as 4-hydroxy-2-alkylquinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Heptyl-4-hydroxyquinoline n-oxide include a molecular weight of 259.34 . It is a white to off-white crystalline solid . It is soluble in DMSO (up to 8 mg/ml with warming), or in Ethanol (up to 13 mg/ml with warming) .

Scientific Research Applications

Antimicrobial Interactions

2-Heptyl-4-hydroxyquinoline N-oxide (HQNO), produced by Pseudomonas aeruginosa, exhibits antimicrobial properties. HQNO inhibits the growth of Staphylococcus aureus and other Gram-positive organisms. It's found in human bronchial secretions of patients with cystic fibrosis, indicating its role in microbial interactions in the human lung (Machan et al., 1992).

Metabolic Transformations by Bacteria

Environmental and pathogenic bacteria can transform and detoxify HQNO. Strains like Arthrobacter, Rhodococcus spp., and Staphylococcus aureus modify HQNO, affecting its impact on cellular respiration and oxidative stress. These transformations may confer competitive advantages against P. aeruginosa in polymicrobial communities (Thierbach et al., 2017).

Electron Transport and Mitochondrial Function

HQNO acts as an inhibitor in mitochondrial electron transport. It specifically affects the electron flow between b and c1 cytochromes, akin to other inhibitors like antimycin A. This inhibition is vital in understanding respiratory chain dynamics and potential therapeutic applications (Izzo et al., 1978).

Quorum Sensing in Bacterial Communities

HQNO is involved in quorum sensing in Pseudomonas aeruginosa, a key process in biofilm formation and pathogenicity. The synthesis and detection of HQNO and related molecules are critical for understanding bacterial communication and could be potential targets for disrupting harmful biofilm formation (Storz et al., 2012).

Interaction with Photosynthetic Systems

HQNO affects photosynthetic electron transport. It inhibits electron flow in thylakakoids and oxygen-evolving photosystem II particles, particularly between plastoquinone and cytochrome f. Understanding its interaction with photosynthetic systems could lead to insights into plant physiology and potential agricultural applications (Barton et al., 1983).

Chemical Synthesis and Analytical Methods

HQNO and its derivatives have been studied in the context of chemical synthesis. Techniques like copper-catalyzed hydroxylation of aryl halides using HQNO derivatives show potential in organic synthesis, demonstrating the compound's versatility in chemical reactions (Yang et al., 2011).

Safety And Hazards

The safety data sheet advises to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-heptyl-1-hydroxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12,19H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTVCUOZYWNYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955644
Record name 2-Heptyl-1-hydroxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Heptyl-4-hydroxyquinoline n-oxide

CAS RN

341-88-8
Record name 2-heptyl-4-hydroxyquinoline N-oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Heptyl-1-hydroxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEPTYL-4-HYDROXYQUINOLINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU5S5CG6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
ZA Machan, GW Taylor, TL Pitt, PJ Cole… - Journal of …, 1992 - academic.oup.com
… aeruginosa and characterized as a mixture of 2-heptyl-4-hydroxyquinoline N-oxide and its homologues. The alkyl-hydroxyquinolines (derived through reduction of the N-oxide) were …
Number of citations: 214 academic.oup.com
M Kogut, JW Lightbown - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
… Using their technique, we could not detect a complex between FMN and 2heptyl-4-hydroxyquinoline N-oxide. However, the conditions of our experiment differed from those used by …
Number of citations: 24 www.ncbi.nlm.nih.gov
S Thierbach, FS Birmes, MC Letzel… - ACS chemical …, 2017 - ACS Publications
… 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO), a major secondary metabolite and virulence factor produced by the opportunistic pathogen Pseudomonas aeruginosa, acts as a potent …
Number of citations: 35 pubs.acs.org
M Droppa, S Demeter, Z Rózsa, G Horváth - Z Naturforsch, 1981 - degruyter.com
The effects of disalicylidenepropanediamine (DSPD) and 2-heptyl-4-hydroxyquinoline-Noxide (HQNO) on photosynthetic electron transport have been reexamined. The results confirm …
Number of citations: 16 www.degruyter.com
JR Brandon, JR Brocklehurst, CP Lee - Biochemistry, 1972 - ACS Publications
JR Brandon,! JR Brocklehurst, and CP Lee* abstract: Comparative studies of the effects of antimycin A and 2-heptyl-4-hydroxyquinoline TV-oxide (HOQNO) on some of the chemical and …
Number of citations: 78 pubs.acs.org
G Izzo, F Guerrieri, S Papa - FEBS letters, 1978 - core.ac.uk
1. Introduction ~ kyl-hydroxyqu~ oline-~-oxide inhibits, like~ tirnyc~ A, electron flow in the mitochond~~ respiratory chain between b and cl cytochromes [l-3]. Although these two …
Number of citations: 32 core.ac.uk
FL Jackson, JW Lightbown - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
… The site of action of 2-heptyl-4-hydroxyquinoline N-oxide (heptyl N-oxide) as an inhibitor of heartmuscle succinic oxidase activity has been shown to be between succinic …
Number of citations: 35 www.ncbi.nlm.nih.gov
EJ Montagut, J Raya, MT Martin-Gomez… - Microbiology …, 2022 - Am Soc Microbiol
… The hapten 6-(2-carboxyethyl)-2-heptyl-4-hydroxyquinoline N-oxide (16) was synthesized from 3-(2-heptyl-4-oxo-1,4-dihydroquinolin-6-yl) propanoate (11) through a three-step …
Number of citations: 6 journals.asm.org
EJ Montagut Cañete, J Raya, MT Martin Gomez… - 2022 - scientiasalut.gencat.cat
… Chemical modification and detoxification of the Pseudomonas aeruginosa toxin 2heptyl-4-hydroxyquinoline n-oxide by environmental and pathogenic bacteria. ACS Chem Biol 12:2305-…
Number of citations: 0 scientiasalut.gencat.cat
NJ Jacobs, MJ Wolin - Biochimica et biophysica acta, 1963 - Elsevier
… The effect of the inhibitor 2-heptyl-4-hydroxyquinoline N-oxide on the reduction by fon.aate … as substrate is not inhibited by 2-heptyl- 4hydroxyquinoline N-oxide, but a marked increase in …
Number of citations: 26 www.sciencedirect.com

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